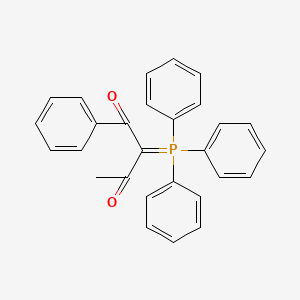
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of phosphanylidene compounds, which are characterized by the presence of a phosphorus atom double-bonded to a carbon atom
準備方法
The synthesis of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphanylidene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. This intermediate then reacts with the carbonyl compound to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of phosphine-based drugs with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity. It can also participate in redox reactions, where it undergoes oxidation or reduction to modulate the activity of enzymes or other biological molecules. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
類似化合物との比較
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione can be compared with other similar compounds, such as:
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one: This compound has a similar structure but differs in the length of the carbon chain, which can influence its reactivity and applications.
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Another related compound with a shorter carbon chain, used in similar synthetic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
特性
CAS番号 |
1474-93-7 |
|---|---|
分子式 |
C28H23O2P |
分子量 |
422.5 g/mol |
IUPAC名 |
1-phenyl-2-(triphenyl-λ5-phosphanylidene)butane-1,3-dione |
InChI |
InChI=1S/C28H23O2P/c1-22(29)28(27(30)23-14-6-2-7-15-23)31(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
InChIキー |
HIVWCBQLKSQWRO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















